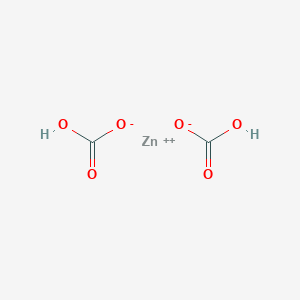

碳酸锌

描述

Zinc bicarbonate, also referred to as zinc hydrogen carbonate, is a compound that is relevant to various biological and chemical processes. While the specific compound "Zinc Bicarbonate" is not directly mentioned in the provided papers, related zinc complexes and reactions involving bicarbonate ions are discussed, which can provide insight into the behavior and characteristics of zinc bicarbonate in biological and chemical systems.

Synthesis Analysis

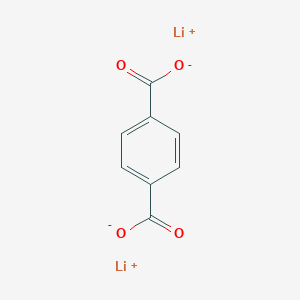

The synthesis of zinc complexes can involve various ligands and zinc precursors. For instance, zinc complexes derived from benzoic acids have been synthesized from Zn(II)(bis-trimethylsilyl amide)(2) and corresponding carboxylic acids, demonstrating the versatility of zinc in forming complexes . Additionally, the synthesis of zinc-containing complexes with triethanolamine shows the ability of zinc to form mixed-ligand complexes .

Molecular Structure Analysis

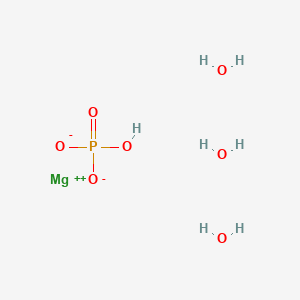

The molecular structure of zinc complexes can vary significantly. For example, zinc bicarbonate complexes have been structurally characterized using X-ray diffraction, revealing unidentate coordination of the bicarbonate ligand, similar to that in human carbonic anhydrase . Other zinc complexes exhibit different coordination environments, such as octahedral or trigonal bipyramidal arrangements .

Chemical Reactions Analysis

Zinc plays a crucial role in the hydration of carbon dioxide to bicarbonate, a reaction catalyzed by enzymes such as carbonic anhydrase. Biomimetic zinc complexes have been studied to understand this process, with the reactivity being a function of the nucleophilicity of the zinc-bound hydroxide and the nucleofugicity of the zinc-bound bicarbonate . Additionally, zinc complexes have been used as catalysts for the copolymerization of carbon dioxide and epoxides, further demonstrating the chemical reactivity of zinc in the presence of bicarbonate ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of zinc complexes are influenced by their molecular structure and the nature of their ligands. For instance, the coordination chemistry of zinc ions is limited by the donor atoms from the side chains of certain amino acids, and zinc's affinity for ligands is significantly higher compared to s-block cations like Ca2+ . The interaction of zinc with low molecular weight ligands, such as water and organic anions, is highly relevant to its biological activity . Moreover, the effect of bicarbonate on the elongation and distribution of organic acids in rice genotypes suggests that zinc's interaction with bicarbonate can have significant biological implications .

科学研究应用

Methods of Application: It is typically prepared in situ for immediate use within a reaction, often produced through the reaction of zinc sulfate and sodium bicarbonate in an aqueous solution .

Results/Outcomes: The compound precipitates out of the solution due to its insolubility in water and can be filtered out and dried .

Methods of Application: Studies involve the in situ preparation of Zinc Bicarbonate to explore its role in biological systems .

Results/Outcomes: Research indicates potential benefits in facilitating zinc availability, though more studies are required for conclusive evidence .

Methods of Application: Environmental applications may involve soil treatment studies to assess the impact on plant growth and zinc uptake .

Results/Outcomes: Findings suggest that Zinc Bicarbonate could play a role in improving zinc uptake in plants, contributing to better growth and yield .

Methods of Application: Medical research might involve the use of Zinc Bicarbonate in nutrient studies or as part of nutrient supplements .

Results/Outcomes: The outcomes could lead to a better understanding of zinc’s bioavailability and its implications for health and disease prevention .

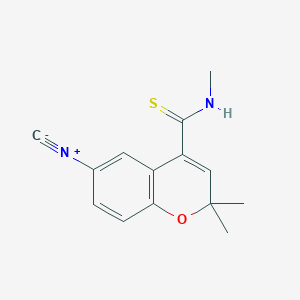

Methods of Application: The compound may be involved in the green synthesis of ZnO NPs, avoiding hazardous precursors .

Results/Outcomes: ZnO NPs synthesized may have applications as antibacterial and anticancer agents, with improved biocompatibility and biomedical qualities .

Methods of Application: Agricultural research could involve the use of Zinc Bicarbonate in soil treatments or as part of fertilization strategies .

Results/Outcomes: Studies indicate that Zinc Bicarbonate can improve plant resilience against stress, potentially increasing crop yield and quality .

安全和危害

Like many chemical compounds, zinc bicarbonate should be handled with care . It is recommended to avoid contact with skin and eyes, and not to ingest or inhale the compound . In case of contact, wash with plenty of soap and water . If it gets into the eyes, rinse cautiously with water for several minutes .

未来方向

While zinc bicarbonate is not a common compound, it has important applications, particularly in scientific research . It often serves as an intermediary in the study of other zinc compounds and in the biological availability of zinc . Despite its limited stability and commercial usage, zinc bicarbonate plays a pivotal role in various chemical studies and reactions . Its role in facilitating zinc availability in biological systems is of notable interest . More research is needed to explore its potential applications and understand its properties better .

属性

IUPAC Name |

zinc;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Zn/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHQDTOLHOFHHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc BiCarbonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)